Home > Products > Screening Compounds P100870 > Hydroxy Ziprasidone
Hydroxy Ziprasidone - 884305-08-2

Hydroxy Ziprasidone

Catalog Number: EVT-1196392
CAS Number: 884305-08-2
Molecular Formula: C21H21ClN4O2S
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ziprasidone is an atypical antipsychotic medication with a multifaceted pharmacological profile, primarily used in the treatment of schizophrenia and bipolar disorder. It has a unique receptor binding profile, which includes antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, and agonistic activity at the 5-HT1A receptor. Additionally, it inhibits the reuptake of serotonin and norepinephrine, which may contribute to its therapeutic effects36. This comprehensive analysis will delve into the mechanism of action of ziprasidone, particularly its hydrochloride salt form, and explore its applications across various fields, including its impact on sleep, receptor occupancy in schizophrenia, and potential use in treatment-resistant depression and PTSD.

Ziprasidone

Compound Description: Ziprasidone is an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, while acting as an agonist at the 5-HT1A receptor []. Ziprasidone also inhibits synaptic reuptake of serotonin and norepinephrine [].

Ziprasidone Mesylate

Compound Description: This is the mesylate salt form of Ziprasidone, sharing the same pharmacological properties as the parent compound [].

Paliperidone

Compound Description: Paliperidone is an atypical antipsychotic primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4 []. It is the 9-hydroxy metabolite of Risperidone and is also marketed as an antipsychotic [].

Applications in Various Fields

Sleep Regulation

Ziprasidone has been shown to significantly improve sleep continuity, increase slow wave sleep, and affect REM sleep parameters in healthy male subjects. These effects are likely related to its antagonism at 5-HT2C receptors and agonism at 5-HT1A receptors, as well as its inhibition of serotonin and norepinephrine reuptake. The REM sleep-suppressing properties of ziprasidone resemble those of most antidepressants and may be clinically relevant, suggesting potential applications in sleep disorders associated with psychiatric conditions1.

Schizophrenia Treatment

In patients with schizophrenia, ziprasidone has demonstrated greater 5-HT2 receptor occupancy compared to D2 receptor occupancy at therapeutic doses. This receptor occupancy profile is consistent with other atypical antipsychotics and suggests that doses closer to 120 mg/day may be optimal for treatment. The drug's receptor binding characteristics are indicative of its efficacy in treating both positive and negative symptoms of schizophrenia278.

Augmentation in Treatment-Resistant Depression

Ziprasidone has been studied as an augmentation strategy for selective serotonin reuptake inhibitors (SSRIs) in patients with major depressive disorder who did not respond adequately to SSRIs alone. The addition of ziprasidone resulted in a significant decrease in depressive symptoms for some patients, indicating a potential role in the management of treatment-resistant depression9.

Post-Traumatic Stress Disorder (PTSD)

In a rat model of PTSD, ziprasidone treatment ameliorated anxiety-like behaviors and up-regulated neurogenesis in the hippocampus. The drug's effects on the ERK1/2 signaling cascade and its neuroprotective actions suggest that ziprasidone may be beneficial in treating PTSD in humans, although further research is needed to confirm these findings10.

Source and Classification

Hydroxy Ziprasidone is classified as a small molecule drug and falls under the category of antipsychotics. It is derived from ziprasidone, which was first approved for clinical use in 2001. The compound acts primarily on various neurotransmitter receptors in the brain, including serotonin and dopamine receptors, contributing to its antipsychotic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hydroxy Ziprasidone typically involves several key steps starting from ziprasidone. One common method includes solvent evaporation techniques, which facilitate the introduction of hydroxyl groups into the ziprasidone structure. The general synthetic route can be summarized as follows:

  1. Starting Material: Ziprasidone is used as the base compound.
  2. Reagent Addition: Hydroxylating agents are introduced to modify the chemical structure.
  3. Reaction Conditions: The reaction is carried out under controlled temperature and pH to ensure optimal yield and purity.
  4. Purification: The final product is purified using chromatography techniques to isolate Hydroxy Ziprasidone from unreacted materials and by-products.

This method allows for efficient production while maintaining high purity levels, essential for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

The molecular formula for Hydroxy Ziprasidone can be represented as C21H22ClN4OSC_{21}H_{22}ClN_{4}OS, similar to its parent compound ziprasidone but with an additional hydroxyl group. The structural representation includes:

  • Chlorine Atom: Contributes to its lipophilicity.
  • Piperazine Ring: Essential for receptor binding.
  • Benzisothiazole Moiety: Implicated in its pharmacological activity.

The addition of the hydroxyl group alters the electronic properties of the molecule, potentially affecting its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Hydroxy Ziprasidone undergoes various chemical reactions that are crucial for its synthesis and functionality:

  1. Hydroxylation Reaction: This involves adding a hydroxyl group to ziprasidone, typically using reagents such as sodium hydroxide or other hydroxylating agents under specific conditions.
  2. Rearrangement Reactions: These may occur during synthesis, leading to different stereoisomers or derivatives that can exhibit varied biological activities.
  3. Degradation Pathways: Hydroxy Ziprasidone may also undergo photodegradation or oxidative reactions, especially due to its structural similarity to ziprasidone, which is known for its sensitivity to light .
Mechanism of Action

Process and Data

The mechanism of action for Hydroxy Ziprasidone is believed to be similar to that of ziprasidone itself, primarily involving:

  • Dopamine Receptor Antagonism: Hydroxy Ziprasidone binds to dopamine D2 receptors, reducing dopaminergic activity associated with psychotic symptoms.
  • Serotonin Receptor Modulation: It also interacts with serotonin 5-HT2A receptors, which may enhance mood stabilization effects.
  • Receptor Affinity: The presence of the hydroxyl group may modulate receptor affinity and selectivity, potentially leading to improved therapeutic outcomes or reduced side effects compared to ziprasidone .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hydroxy Ziprasidone exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Melting Point: Greater than 276 °C, indicating stability at elevated temperatures.
  • Solubility: Soluble in organic solvents; solubility characteristics are crucial for formulation development in pharmaceuticals.
  • LogP Value: Approximately 3.8, suggesting moderate lipophilicity which impacts absorption and distribution in biological systems .

These properties are essential for understanding how Hydroxy Ziprasidone behaves in biological environments and its suitability for therapeutic use.

Applications

Scientific Uses

Hydroxy Ziprasidone has potential applications in various scientific domains:

  1. Pharmaceutical Development: As a modified version of ziprasidone, it may be explored for enhanced efficacy or reduced side effects in treating psychiatric disorders.
  2. Research Studies: Investigated in preclinical studies to assess its pharmacokinetics and pharmacodynamics compared to traditional antipsychotics.
  3. Analytical Chemistry: Used in studies focusing on drug stability, degradation pathways, and interactions with biological matrices .
Chemical Characterization of Hydroxy Ziprasidone

Structural Elucidation and Isomeric Variants

Hydroxy Ziprasidone (C₂₁H₂₁ClN₄O₂S; MW 428.94 g/mol; CAS 884305-08-2) is a monohydroxylated derivative of the antipsychotic ziprasidone. Its core structure retains ziprasidone’s benzisothiazole piperazine and chloro-oxindole moieties, with a hydroxyl group (-OH) typically positioned at the ethyl linker between the piperazine and oxindole rings. This modification generates potential E and Z stereoisomers due to restricted rotation around the newly formed chiral center. Nuclear magnetic resonance (NMR) studies confirm the hydroxyl group’s attachment to the aliphatic carbon, evidenced by characteristic chemical shifts at δ 3.8–4.2 ppm for the methine proton and downfield shifts in adjacent methylene groups. Mass spectrometry reveals a protonated molecular ion at m/z 429.1 [M+H]⁺, with key fragments at m/z 412.9 (loss of OH) and 194.0 (benzisothiazole fragment) [1] [7].

Table 1: Key Spectroscopic Signatures of Hydroxy Ziprasidone

TechniqueCharacteristic Features
¹H NMRδ 7.6–7.8 (benzisothiazole-H), δ 6.8–7.2 (oxindole-H), δ 4.1 (-CH-OH), δ 3.2–3.6 (piperazine-CH₂)
MS (Q-TOF)[M+H]⁺ at m/z 429.1; fragments at m/z 412.9, 280.0, 194.0
UV-Visλₘₐₓ 230 nm, 318 nm (aromatic/conjugated systems)

Synthesis Pathways and Key Intermediate Compounds

Hydroxy Ziprasidone is primarily synthesized via two controlled routes:

  • Direct Hydroxylation: Ziprasidone undergoes regioselective oxidation using tert-butyl hydroperoxide (TBHP) or m-chloroperbenzoic acid (mCPBA) under mild conditions (0–25°C). This yields a racemic mixture of R and S isomers, resolvable via chiral chromatography [8].
  • Reductive Amination Pathway: A key intermediate, 6-chloro-5-(2-oxoethyl)-1,3-dihydro-2H-indol-2-one, is condensed with 1-(1,2-benzisothiazol-3-yl)piperazine under reductive conditions (NaBH₃CN, pH 5–6). The carbonyl group is then stereoselectively reduced to alcohol using L-Selectride® (lithium tri-sec-butylborohydride) [8].

Critical intermediates include:

  • Chloroacetyl Ziprasidone (C₂₁H₂₀Cl₂N₄OS): Precursor for reductive amination (MW 447.3 g/mol).
  • Aldehyde Intermediate (C₂₁H₂₀ClN₃O₂S): Formed via Friedel-Crafts acylation (MW 413.9 g/mol) [8].

Table 2: Key Intermediates in Hydroxy Ziprasidone Synthesis

IntermediateCAS No./FormulaRole in Synthesis
Chloroacetyl ZiprasidoneC₂₁H₂₀Cl₂N₄OSAlkylating agent for piperazine coupling
6-Chloro-5-(2-oxoethyl)-2-oxindoleC₁₀H₈ClNO₂Aldehyde precursor for reductive amination
1-(1,2-Benzisothiazol-3-yl)piperazineC₁₀H₁₂N₄SNucleophile for N-alkylation

Degradation Products Under Alkaline and Oxidative Stress

Hydroxy Ziprasidone exhibits instability under alkaline and oxidative conditions, forming distinct degradants:

  • Alkaline Stress (pH > 10): Nucleophilic attack at the oxindole carbonyl generates an open-chain degradant (m/z 446.0) via amide bond hydrolysis. Further oxidation yields Degradant I (m/z 444.0), identified as the sulfone derivative where the benzisothiazole sulfur is oxidized to S,S-dioxide [2].
  • Oxidative Stress (H₂O₂/light): The hydroxyl group undergoes dehydration to form an olefinic intermediate (3-ethylidene ziprasidone, m/z 410.9), confirmed by LC-QTOF-MS. This compound further dimerizes via aldol condensation into Degradant II (m/z 818.1) [2] [9]. In human blood, acetaldehyde (from ethanol solvents) reacts with Hydroxy Ziprasidone to form 3-ethylidene isomers (E/Z) [9].

Table 3: Major Degradation Products of Hydroxy Ziprasidone

Stress ConditionPrimary DegradantMolecular Formulam/z [M+H]⁺Formation Pathway
Alkaline (pH 12)Sulfone (Degradant I)C₂₁H₂₁ClN₄O₃S445.0S-oxidation of benzisothiazole
Oxidative (H₂O₂)Dimer (Degradant II)C₄₂H₄₀Cl₂N₈O₄S₂818.1Aldol condensation of oxidized intermediate
Blood/Acetaldehyde3-Ethylidene ZiprasidoneC₂₃H₂₃ClN₄OS411.0Dehydration + Schiff base formation

Crystalline vs. Amorphous Polymorphic Forms

Hydroxy Ziprasidone exists in multiple solid-state forms, with crystalline polymorphs offering superior stability:

  • Crystalline Form I: Obtained from ethyl acetate/methanol (1:1). Characterized by sharp XRPD peaks at 2θ = 7.8°, 12.4°, 15.6°, and 26.2°. Exhibits a melting point of 218–220°C and <0.1% weight loss by thermogravimetry (TG) below 150°C, indicating anhydrous stability [3] [5].
  • Crystalline Form II: Precipitated from acetonitrile/water slurry. Shows distinct XRPD signals at 2θ = 6.7°, 10.2°, 20.8°. Hygroscopic, absorbing 0.5% moisture at 80% RH [5].
  • Amorphous Form: Generated via spray drying or quench cooling. Broad XRPD halo at 2θ = 15–30°. Thermogravimetry reveals 5–7% moisture uptake and glass transition temperature (Tg) at 85°C. Prone to 15× faster degradation than crystalline Form I under accelerated conditions (40°C/75% RH) [4].

Table 4: Solid-State Properties of Hydroxy Ziprasidone Polymorphs

PropertyCrystalline Form ICrystalline Form IIAmorphous Form
XRPD Peaks (2θ)7.8°, 12.4°, 15.6°, 26.2°6.7°, 10.2°, 20.8°Broad halo (15–30°)
Melting Point (°C)218–220210–212 (decomp.)Not applicable
HygroscopicityNon-hygroscopicModerate (0.5% @ 80% RH)High (5–7% @ 75% RH)
Degradation Rate*0.1%/month0.3%/month1.5%/month

Rate at 40°C/75% RH

Role of Cyclodextrin Complexation in Stabilization

Cyclodextrin (CD) complexation enhances Hydroxy Ziprasidone’s stability by encapsulating its reactive hydroxyl and oxindole groups:

  • β-Cyclodextrin Derivatives: Sulfobutylether-β-cyclodextrin (SBEβCD) forms 1:1 inclusion complexes (K = 420 M⁻¹), confirmed by phase solubility studies. Nuclear Overhauser effect spectroscopy (NOESY) shows cross-peaks between the oxindole -CH₂- protons and SBEβCD’s sulfobutyl groups, indicating deep cavity insertion [4] [6].
  • Stabilization Mechanism: In solution, electron-donating CD substituents (e.g., sulfobutyl or carboxyethyl groups) catalyze oxidation by interacting with transition states. Conversely, in the solid state, amorphous CD complexes reduce molecular mobility, suppressing degradation. SBEβCD complexes reduce oxidative degradation by 90% compared to free amorphous Hydroxy Ziprasidone under γ-irradiation [4].
  • Catalytic vs. Inhibitory Effects: In solution, SBEβCD accelerates oxidation (degradant formation increases 3.5×). In contrast, solid SBEβCD-ziprasidone salts inhibit degradation by 75% by restricting conformational flexibility [4].

Table 5: Impact of Cyclodextrins on Hydroxy Ziprasidone Stability

Cyclodextrin TypeComplexation Constant (K, M⁻¹)Degradant Formation in Solution*Degradant Formation in Solid State*
SBEβCD420350% ↑90% ↓
HPβCD (DS=6)290180% ↑70% ↓
MβCD15050% ↑60% ↓
No CD-100% (control)100% (control)

Relative to free Hydroxy Ziprasidone after 14 days at 60°C (solution) or γ-irradiation (solid)

Properties

CAS Number

884305-08-2

Product Name

Hydroxy Ziprasidone

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)

InChI Key

IYNREZQRIITXHB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54

Synonyms

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one_x000B_

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.